
6-amino-1H-indazole-7-carboxylic acid
Overview
Description
6-Amino-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Cyclization of Hydrazine Derivatives with Carboxylic Acid Precursors
The synthesis of 6-amino-1H-indazole-7-carboxylic acid predominantly relies on cyclization reactions involving hydrazine derivatives and carboxylic acid-containing precursors. This method leverages the reactivity of hydrazine to form the indazole core while positioning functional groups at specific ring positions.
Reaction Mechanism and Precursor Selection
The cyclization process typically begins with a substituted benzene derivative bearing both a carboxylic acid group and a reactive site for hydrazine attachment. For example, a nitro-substituted benzoic acid derivative may undergo reduction to form an intermediate amine, which subsequently reacts with hydrazine under acidic or basic conditions. The cyclization step forms the indazole ring, with the amino and carboxylic acid groups occupying the 6- and 7-positions, respectively.
Key precursors include:
- 2-Nitro-4-carboxybenzaldehyde : Reacts with hydrazine hydrate to form the indazole ring after nitro reduction.
- Methyl 3-amino-4-cyanobenzoate : Undergoes cyclization in the presence of hydrazine, followed by hydrolysis to yield the carboxylic acid.
Catalytic Systems and Solvent Effects
Catalysts play a pivotal role in optimizing cyclization efficiency. Acidic catalysts (e.g., HCl, H₂SO₄) promote protonation of the carbonyl group, enhancing electrophilicity for nucleophilic attack by hydrazine. Transition-metal catalysts, such as palladium on carbon (Pd/C), are employed in tandem with hydrogen gas for nitro-group reduction prior to cyclization.
Solvent selection impacts reaction kinetics and yield:
- Polar aprotic solvents (DMF, DMSO) : Enhance solubility of intermediates but may necessitate higher temperatures.
- Protic solvents (ethanol, acetic acid) : Facilitate proton transfer during cyclization, often yielding higher purity products.
Industrial-Scale Synthesis and Process Optimization
Scalable production of this compound requires balancing reaction efficiency with cost-effectiveness. Industrial methods often employ continuous-flow reactors to maintain precise control over reaction parameters.
Continuous-Flow Reactor Configurations
In continuous-flow systems, precursors and reagents are pumped through a heated reactor coil, ensuring consistent mixing and temperature distribution. This approach reduces side reactions and improves yield reproducibility compared to batch processing. Typical conditions include:
- Temperature : 80–120°C
- Residence time : 30–60 minutes
- Catalyst loading : 1–5 mol% relative to precursor
Yield Optimization Strategies
Industrial processes prioritize yield maximization through:
- In-line monitoring : Real-time UV-Vis spectroscopy tracks reaction progression, enabling immediate adjustments to flow rates or temperatures.
- Solvent recycling : Distillation units recover high-purity solvents for reuse, reducing material costs.
Post-Synthesis Purification and Characterization
Achieving pharmaceutical-grade purity requires rigorous purification and validation protocols.
Purification Techniques
- Recrystallization : The crude product is dissolved in a minimal volume of hot ethanol or acetic acid, then cooled to precipitate pure crystals.
- Column chromatography : Silica gel chromatography with a gradient eluent (e.g., ethyl acetate/hexane) resolves residual impurities.
Analytical Validation
- High-performance liquid chromatography (HPLC) : Quantifies purity using a C18 column and UV detection at 254 nm.
- Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR spectra confirm the positions of the amino and carboxylic acid groups.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for two representative synthetic pathways:
Parameter | Hydrazine Cyclization | Nitro Reduction-Cyclization |
---|---|---|
Starting Material | 2-Nitro-4-carboxybenzaldehyde | Methyl 3-amino-4-cyanobenzoate |
Catalyst | H₂SO₄ | Pd/C, H₂ |
Temperature | 110°C | 80°C |
Yield | 68% | 72% |
Purity (HPLC) | ≥98% | ≥97% |
Both methods achieve comparable yields, but the nitro reduction-cyclization route offers milder reaction conditions at the expense of higher catalyst costs.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
Pharmaceutical Applications
1.1 Cardiovascular Diseases
Research has highlighted the role of indazole derivatives, including 6-amino-1H-indazole-7-carboxylic acid, in treating cardiovascular diseases. These compounds exhibit properties that can modulate vascular smooth muscle cell behavior and inflammatory responses, potentially reducing the progression of atherosclerosis and other cardiovascular conditions .
1.2 Anti-inflammatory Effects
The compound has shown promise in mitigating inflammation through its action on macrophage migration inhibitory factor (MIF), a key player in inflammatory processes. By inhibiting MIF expression, this compound may help alleviate conditions characterized by chronic inflammation .
1.3 Neuroprotective Properties
Indazole derivatives are being investigated for their neuroprotective effects. Specifically, they may inhibit neuronal nitric oxide synthase, which is implicated in various neurodegenerative diseases. This inhibition could lead to reduced oxidative stress and improved neuronal survival under pathological conditions .
Synthesis and Chemical Properties
2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. The most common methods include:
- Cyclization Reactions: Utilizing appropriate precursors to form the indazole ring.
- Functional Group Modifications: Introducing amino and carboxylic acid groups through electrophilic substitutions.
2.2 Chemical Characteristics
The compound has a molecular formula of and a molecular weight of approximately 177.16 g/mol. Its structure includes an indazole core with amino and carboxyl functional groups that are essential for its biological activity .
3.1 Mechanisms of Action
The biological activity of this compound can be attributed to:
- Inhibition of Key Enzymes: Such as nitric oxide synthase, which plays a crucial role in vascular regulation.
- Modulation of Inflammatory Pathways: By affecting the expression levels of pro-inflammatory cytokines.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-amino-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
- 5-Aminoindazole
- 4-Aminoindole
- 3-Chloro-1H-indazole-5-carboxaldehyde
Comparison: While these compounds share structural similarities with 6-amino-1H-indazole-7-carboxylic acid, they differ in their specific functional groups and reactivity.
Biological Activity
6-Amino-1H-indazole-7-carboxylic acid (CAS No. 73907-95-6) is a heterocyclic compound belonging to the indazole family, characterized by its unique structural features that include both an amino group and a carboxylic acid group. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, including potential antibacterial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₇N₃O₂
- Molecular Weight : 177.16 g/mol
- Physical Appearance : Solid, melting point approximately 180 °C (decomposing)
- Solubility : Soluble in various organic solvents
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial activity against various Gram-positive bacteria. The structural features of this compound allow it to interact with bacterial enzymes and disrupt essential cellular processes, making it a candidate for developing new antibacterial agents .
Anti-inflammatory Properties
Studies have shown that this compound may possess anti-inflammatory effects, potentially through the modulation of specific signaling pathways involved in inflammation. The ability to inhibit pro-inflammatory cytokines could position it as a therapeutic agent for inflammatory diseases .
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. It has been found to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds derived from this indazole structure have demonstrated promising results in inhibiting tumor growth in xenograft models .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and survival, such as kinases involved in signaling pathways.
- Receptor Modulation : It can modulate receptor activity, influencing various biological responses related to inflammation and cancer progression.
Case Studies and Research Findings
Applications in Drug Development
Given its diverse biological activities, this compound is being investigated for several therapeutic applications:
- Antibacterial Agents : Development of new antibiotics targeting resistant strains.
- Anti-inflammatory Drugs : Potential treatments for chronic inflammatory conditions.
- Anticancer Therapies : Exploration as a lead compound for novel anticancer drugs.
Q & A
Q. What are the primary synthetic routes for 6-amino-1H-indazole-7-carboxylic acid, and how can structural confirmation be rigorously validated?
Basic
The synthesis typically involves cyclization of substituted precursors or functionalization of indazole scaffolds. A common approach includes refluxing intermediates (e.g., 3-formyl-1H-indole derivatives) with aminothiazolones in acetic acid under sodium acetate catalysis, followed by recrystallization . Structural validation requires:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine/carboxylic acid groups.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- X-ray diffraction (XRD) for unambiguous crystal structure determination, particularly to resolve tautomeric ambiguities in the indazole ring .
Q. How can researchers optimize reaction yields when synthesizing this compound under varying pH and temperature conditions?
Advanced
Yield optimization requires systematic parameter screening:
- pH control : The carboxylic acid group may protonate under acidic conditions, affecting solubility. Neutral to mildly acidic media (pH 4–6) are often optimal for cyclization reactions .
- Temperature gradients : Reflux in acetic acid (110–120°C) promotes cyclization but may degrade heat-sensitive intermediates. Lower temperatures (80–90°C) with extended reaction times can mitigate this .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) may enhance regioselectivity in multi-step syntheses .
Q. What analytical strategies resolve contradictions in reported solubility and stability profiles of this compound?
Advanced
Discrepancies often arise from polymorphic forms or solvent interactions. A tiered approach includes:
- Solvent polarity screens : Test solubility in DMSO, water, and ethanol at 25°C and 37°C to assess thermodynamic vs. kinetic solubility.
- Stability assays : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to track degradation products (e.g., decarboxylation or oxidation) .
- Differential scanning calorimetry (DSC) : Identify polymorphs or hydrate forms that alter solubility .
Q. How can salt formation improve the physicochemical properties of this compound for pharmacological studies?
Advanced
Salt formation with inorganic/organic counterions (e.g., Na⁺, K⁺, or tromethamine) enhances aqueous solubility and bioavailability. Key steps:
- Ion-pair screening : Use pH-metric titration to identify stable salt stoichiometries.
- Biological compatibility : Assess salt stability in simulated gastric fluid (SGF) and intestinal fluid (SIF) to ensure in vivo integrity .
- Crystallography : Confirm salt formation via XRD, as seen in analogous indazole-carboxylic acid metal complexes .
Q. What computational methods predict the reactivity of this compound in drug design?
Advanced
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization.
- Molecular docking : Model interactions with biological targets (e.g., kinases or GPCRs) using the carboxylic acid as a hydrogen-bond donor .
- pKa prediction tools : Software like MarvinSuite estimates ionization states to guide salt or prodrug design .
Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor scaffold?
Advanced
- Enzyme inhibition assays : Test against a panel of kinases (e.g., JNK or PKA) using fluorescence polarization or ADP-Glo™ assays.
- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., amides or esters) to probe the role of the 6-amino and 7-carboxylic acid groups .
- Cellular permeability : Use Caco-2 monolayers to evaluate membrane transport, with LC-MS quantification .
Q. What methodologies address low reproducibility in scaled-up syntheses of this compound?
Advanced
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
- Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., stirring rate, reagent purity) affecting batch consistency .
- Purification optimization : Compare recrystallization solvents (e.g., DMF/acetic acid vs. ethanol/water) for yield and purity trade-offs .
Q. How can researchers differentiate isomeric byproducts during synthesis?
Basic
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to resolve isomers.
- 2D NMR techniques : NOESY or HSQC correlations can distinguish positional isomers (e.g., 5- vs. 7-substituted indazoles) .
Q. What strategies mitigate toxicity risks in early-stage pharmacological evaluations?
Advanced
- In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity or mutagenicity risks based on structural alerts.
- Metabolic profiling : Incubate with liver microsomes (human/rodent) to identify reactive metabolites via LC-HRMS .
- Genotoxicity screens : Conduct Ames tests or Comet assays to detect DNA damage potential .
Q. How do researchers validate the purity of this compound for regulatory submissions?
Basic
- Pharmacopeial standards : Follow USP/ICH guidelines for impurity profiling (<0.1% for any single impurity).
- Orthogonal methods : Combine HPLC (for organic impurities), ICP-MS (for heavy metals), and KF titration (for water content) .
Properties
IUPAC Name |
6-amino-1H-indazole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-2-1-4-3-10-11-7(4)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUZXIHJWWGAMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351979 | |
Record name | 6-amino-1H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73907-95-6 | |
Record name | 6-Amino-1H-indazole-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73907-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-amino-1H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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